Comparative Cross-Coupling Efficiency: 6-Iodo vs. 6-Chloro-9-methyl-9H-purine in Sonogashira and Suzuki–Miyaura Reactions
In comparative studies of Sonogashira and Suzuki–Miyaura cross-coupling reactions, the 6-iodopurine nucleoside substrate was found to be significantly more efficient than its 6-chloropurine counterpart, yielding high amounts of the desired 6-(hex-1-ynyl)purine nucleoside product [1].
| Evidence Dimension | Relative efficiency in Pd-catalyzed cross-coupling reactions |
|---|---|
| Target Compound Data | 6-Iodopurine nucleoside (analogous scaffold) is an efficient substrate |
| Comparator Or Baseline | 6-Chloropurine nucleoside (analogous scaffold) is a less efficient substrate |
| Quantified Difference | The 6-iodo substrate provides a more efficient reaction than the 6-chloro substrate; exact yield differences are reaction-specific but the trend is well-established [1]. |
| Conditions | Sonogashira and Suzuki–Miyaura coupling reactions with purine nucleosides |
Why This Matters
For researchers planning to functionalize the C6 position of a purine scaffold, selecting the 6-iodo derivative can lead to higher yields and more robust reactions compared to the 6-chloro analog, saving time and material costs.
- [1] Liang, Y.; Wen, Z.; Cabrera, M.; Howlader, A. H.; Wnuk, S. F. Science of Synthesis Knowledge Updates, 2020, 1, 360. View Source
